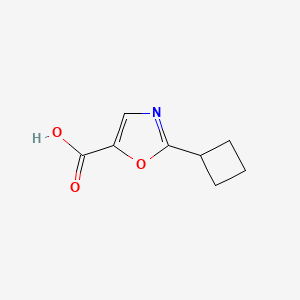

2-cyclobutyl-1,3-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a fluorinating agent to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

the use of flow synthesis techniques, which offer advantages in terms of safety and product purity, is a promising approach for scaling up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Reduction: Reduction reactions are less common for this compound but can be explored using appropriate reducing agents.

Substitution: Substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Manganese dioxide, NiO2, CuBr2/DBU

Cyclodehydration: Deoxo-Fluor®, Burgess’ reagent, Mitsunobu reagent, Martin sulfurane

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-cyclobutyl-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

5-cyclobutyl-1,2-oxazole-3-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

1,3-oxazole derivatives: A broad class of compounds with varying biological activities.

Uniqueness

2-cyclobutyl-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other oxazole derivatives. Its cyclobutyl group and carboxylic acid functionality make it a versatile compound for various applications in medicinal chemistry and organic synthesis .

Biological Activity

2-Cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique cyclobutyl group and oxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action.

The molecular formula of this compound is C7H9N1O3, with a molecular weight of approximately 155.18 g/mol. The compound features a five-membered ring that includes both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.

- Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation in cellular models.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of cytokine production |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various oxazole derivatives, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL, indicating moderate antimicrobial efficacy .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of oxazole derivatives revealed that this compound could inhibit the growth of human cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 3: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound on cytokine production in activated macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with this compound, highlighting its potential for treating inflammatory diseases .

Properties

IUPAC Name |

2-cyclobutyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-9-7(12-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSXHGJCXJHVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.